6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one typically involves the condensation of a piperidinone derivative with a suitable pyrimidinone precursor. Common synthetic routes include:
Cyclization Reactions: Using cyclization reactions involving piperidinone and pyrimidinone derivatives under acidic or basic conditions.
Hydrogenation: Employing hydrogenation reactions to reduce intermediate compounds to the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization and hydrogenation processes, utilizing catalysts to enhance reaction efficiency and yield. The use of continuous flow reactors can also improve scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of enzymes and receptors.
Biology: Studied for its potential role in modulating biological pathways.
Pharmaceuticals: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine moieties, such as piperidinones and substituted piperidines.
Pyrimidinone Derivatives: Compounds with similar pyrimidinone cores, such as 3,4-dihydropyrimidinones.
Uniqueness
6-methyl-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one is unique due to its specific combination of piperidine and pyrimidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-methyl-3-(2-oxo-2-piperidin-1-ylethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-7-11(16)15(9-13-10)8-12(17)14-5-3-2-4-6-14/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJENLAMYRMWZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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